Ethene, 1-bromo-2-chloro-
Description
Ethene, 1-bromo-2-chloro- (C₂H₂BrCl) is a halogenated alkene with bromine and chlorine substituents on adjacent carbons. The compound exhibits E/Z isomerism due to the planar geometry of the double bond, with priority rules determining the configuration of substituents .
Properties
CAS No. |
3018-09-5 |
|---|---|
Molecular Formula |
C2H2BrCl |
Molecular Weight |
141.39 g/mol |
IUPAC Name |
(E)-1-bromo-2-chloroethene |
InChI |
InChI=1S/C2H2BrCl/c3-1-2-4/h1-2H/b2-1+ |
InChI Key |
LYFQYPSHMWBHFG-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/Br)\Cl |
Canonical SMILES |
C(=CBr)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Halogenation of Ethylene
The most straightforward synthesis involves the halogenation of ethylene (C₂H₄) with bromine (Br₂) and chlorine (Cl₂). This electrophilic addition reaction proceeds via a cyclic halonium ion intermediate, where bromine and chlorine atoms add across the double bond in a trans-dihaloalkane configuration.
Reaction Mechanism and Conditions
Ethylene gas is introduced into a reactor containing bromine and chlorine under controlled temperatures (40–60°C) and pressures (1–2 atm). The reaction follows a three-step mechanism:
- Electrophilic Attack : A bromine molecule polarizes the ethylene double bond, forming a bromonium ion.
- Nucleophilic Opening : A chloride ion attacks the less substituted carbon, yielding 1-bromo-2-chloroethane.
- Deprotonation : A base (e.g., NaOH) neutralizes the resulting hydrogen halides (HBr, HCl).
The stoichiometry requires equimolar Br₂ and Cl₂, though excess ethylene ensures complete halogen consumption. Catalysts such as FeCl₃ or AlCl₃ (0.5–1.0 mol%) accelerate the reaction, achieving yields of 70–80%.
Table 1: Halogenation Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Temperature | 40–60°C | |
| Pressure | 1–2 atm | |
| Catalyst Loading | 0.5–1.0 mol% FeCl₃ | |
| Yield | 70–80% |
Industrial Considerations
Historically, this method dominated industrial production due to its simplicity and low cost. However, regulatory concerns over carcinogenicity (linked to mutagenic byproducts like 1,2-dibromoethane) led to discontinuation in the U.S. by 2015. Modern small-scale syntheses retain this approach but enforce stringent ventilation and waste management protocols.
Nucleophilic Substitution via Triethyl Phosphite
An alternative route employs triethyl phosphite [(C₂H₅O)₃P] as a mediating agent, reacting with benzyl bromide (C₆H₅CH₂Br) and potassium chloride (KCl). This method avoids direct halogen gas handling, enhancing laboratory safety.
Reaction Protocol
- Mixing Reagents : Triethyl phosphite, benzyl bromide, and KCl are combined in a molar ratio of 1:1.2:1.5.
- Thermal Activation : The mixture is heated to 120°C, initiating an exothermic reaction.
- Distillation : Post-reaction, crude product is distilled at 150 mm Hg, separating 1-bromo-2-chloroethane (b.p. 106°C) from byproducts like 1,2-dichloroethane.
Yields reach 83–85%, surpassing direct halogenation in efficiency. The mechanism involves a Michaelis-Arbuzov-like pathway, where triethyl phosphite displaces benzyl bromide, forming a phosphonate intermediate that subsequently reacts with KCl.
Table 2: Triethyl Phosphite Method Optimization
| Parameter | Value | Source |
|---|---|---|
| Temperature | 120–140°C | |
| Molar Ratio | 1:1.2:1.5 (P:BnBr:KCl) | |
| Distillation Pressure | 150 mm Hg | |
| Yield | 83–85% |
Byproduct Management
The primary byproduct, 1,2-dichloroethane, is minimized through fractional distillation. Residual triethyl phosphite is hydrolyzed with aqueous HCl, simplifying purification.
Comparative Analysis of Synthesis Routes
Efficiency and Scalability
- Halogenation : High scalability but limited by safety and regulatory hurdles.
- Triethyl Phosphite : Superior yields and safer reagent handling, ideal for laboratory-scale production.
Purification and Characterization
Distillation Techniques
Post-synthesis, 1-bromo-2-chloroethane is purified via fractional distillation under reduced pressure (150 mm Hg), exploiting its boiling point (106°C) differential from contaminants. Purity exceeding 98% is achievable, as verified by gas chromatography-mass spectrometry (GC-MS).
Chemical Reactions Analysis
Types of Reactions
Ethene, 1-bromo-2-chloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with other alkenes or alkynes to form larger molecules.
Elimination Reactions: Under certain conditions, the compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI).
Addition Reactions: Reagents such as hydrogen bromide (HBr) and hydrogen chloride (HCl) are used.
Elimination Reactions: Conditions typically involve the use of strong bases like potassium hydroxide (KOH) in alcoholic solutions.
Major Products Formed
Substitution Reactions: Products include ethene derivatives with different substituents.
Addition Reactions: Products include dibromoethane and dichloroethane.
Elimination Reactions: Products include ethene and other alkenes.
Scientific Research Applications
Ethene, 1-bromo-2-chloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and chlorine atoms into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethene, 1-bromo-2-chloro- involves its ability to participate in electrophilic addition reactions. The compound’s double bond is highly reactive and can interact with electrophiles, leading to the formation of new chemical bonds. The presence of bromine and chlorine atoms makes the compound highly polarizable, facilitating its reactivity in various chemical processes .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₂H₂BrCl
- Molecular Weight : ~141.4 g/mol (inferred from analogs)
- Structure : A vinyl system with Br at C1 and Cl at C2.
Comparison with Similar Compounds
1-Bromo-1-Chloroethene (CAS 17759-85-2)
1-Bromo-2-Chloroethane (CAS 107-04-0)
1-Bromo-1-Chloro-2,2-Difluoroethene (CAS 758-24-7)
1,2-Dichloroethene (CAS 540-59-0)
- Structure : Cl substituents on both carbons.
- Boiling Point : ~48–60°C (cis/trans isomers) .
- Environmental Behavior : Commonly found in contaminant plumes; undergoes reductive dechlorination to vinyl chloride (VC) .
- Comparison : Bromine’s larger atomic size in 1-bromo-2-chloroethene may hinder degradation compared to chlorine-only analogs.
Bromoethene (CAS 593-60-2) and Chloroethene (CAS 75-01-4)
- Simpler Halogenated Alkenes: Bromoethene (C₂H₃Br): Higher molecular weight (106.95 g/mol) than chloroethene (62.5 g/mol) . Reactivity: Chloroethene (vinyl chloride) is a known carcinogen and industrial monomer, while bromoethene is less studied.
Data Tables
Table 1: Physical and Chemical Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (kg/L) | CAS Number |
|---|---|---|---|---|---|
| Ethene, 1-bromo-2-chloro | C₂H₂BrCl | ~141.4 | Not reported | Inferred | Not explicitly listed |
| 1-Bromo-1-chloroethene | C₂H₂BrCl | 141.39 | Not reported | Not reported | 17759-85-2 |
| 1-Bromo-2-chloroethane | C₂H₄BrCl | 143.41 | 107 | 1.73 | 107-04-0 |
| 1-Bromo-1-chloro-2,2-difluoroethene | C₂BrClF₂ | 177.375 | Not reported | Not reported | 758-24-7 |
| 1,2-Dichloroethene | C₂H₂Cl₂ | 96.94 | 48–60 | 1.28 | 540-59-0 |
Key Research Findings
- Environmental Persistence : Chlorinated ethenes like cis-DCE and VC dominate contaminant plumes, but brominated analogs may exhibit slower degradation due to Br’s lower electronegativity .
- Thermodynamic Stability : Fluorinated derivatives (e.g., 1-bromo-1-chloro-2,2-difluoroethene) show higher heat capacity values, suggesting greater thermal stability .
- Stereochemical Influence : The E/Z configuration in halogenated ethenes affects dipole moments and intermolecular interactions, impacting solubility and reactivity .
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